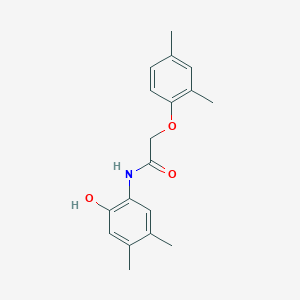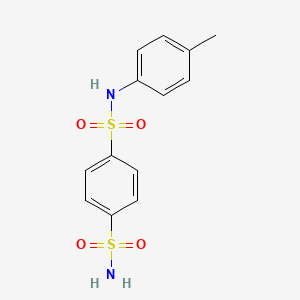
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide, also known as BTEA, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmaceutical drug. This compound belongs to the family of N-alkylated acetamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide is not fully understood. However, it has been proposed that 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide may exert its antitumor effects through the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide may also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Biochemical and Physiological Effects
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix and play a role in cancer cell invasion and metastasis. 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has also been found to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has several advantages for lab experiments. It is a relatively stable compound and can be synthesized with high purity and yield. 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has also been found to exhibit low toxicity in animal models. However, one limitation of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide. One area of research is the development of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide and its potential as a therapeutic agent for various diseases. Additionally, the use of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide involves the reaction of 2-bromo-4-tert-butylphenol with ethyl acetate in the presence of sodium hydride. The product is then purified through recrystallization. This method has been reported to yield 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide with high purity and yield.
Applications De Recherche Scientifique
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has been studied extensively for its potential as a pharmaceutical drug. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has also been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. Additionally, 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has been found to reduce inflammation in animal models of arthritis and inhibit the production of reactive oxygen species in vitro.
Propriétés
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-5-16-13(17)9-18-12-7-6-10(8-11(12)15)14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVSVJHLIKGUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)




![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)
amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)
![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)
![N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713766.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5713775.png)
![4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5713781.png)